Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane
Description
Properties
IUPAC Name |
trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,11-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFHHTQWUAYBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed Hydroboration
This method introduces the boronate group to a vinylsilane intermediate, followed by hydrogenation to form the ethyl linker.
Procedure :
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Hydroboration : Vinyltrimethylsilane is treated with pinacolborane (HBpin) in the presence of a cobalt catalyst (e.g., Co-PNP complex) at 60°C for 18 hours.
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Hydrogenation : The resulting allylboronate is hydrogenated using Pd/C under H₂ atmosphere to saturate the double bond.
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Purification : Trap-to-trap distillation removes volatile byproducts.
Key Data :
Advantages : High regioselectivity and compatibility with functional groups.
Grignard Reaction with Subsequent Quenching
Organometallic Synthesis
A Grignard reagent is used to form the carbon-boron bond, followed by silylation.
Procedure :
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Grignard Formation : 3-Bromophenylmagnesium bromide is prepared from 3-bromobromobenzene and magnesium in THF.
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Boronation : The Grignard reagent is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78°C.
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Silylation : The intermediate is treated with trimethylsilyl chloride in the presence of a base (e.g., Et₃N).
Key Data :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Boronation | 2-isopropoxy-dioxaborolane | -78°C, 2h | 68% | |
| Silylation | TMSCl, Et₃N | RT, 12h | 89% |
Limitations : Requires low temperatures and anhydrous conditions.
Direct Boronate Esterification
Condensation with Boronic Acid
A one-pot condensation reaction between 3-(trimethylsilyl)phenethyl alcohol and pinacolborane under acidic conditions.
Procedure :
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Acid Catalysis : Phenethyl alcohol derivative is mixed with pinacolborane and a catalytic amount of H₂SO₄ in dichloromethane.
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Stirring : The reaction proceeds at room temperature for 24 hours.
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Isolation : The product is extracted with diethyl ether and purified via silica gel chromatography.
Key Data :
Notes : Side reactions (e.g., protodeboronation) may occur, requiring careful monitoring.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85% | Scalability, mild conditions | Oxygen sensitivity |
| Hydroboration/Silylation | 80–90% | High selectivity | Requires specialized catalysts |
| Grignard Reaction | 60–75% | Versatility | Low-temperature requirements |
| Direct Esterification | 65–75% | Simplicity | Competing side reactions |
Emerging Techniques and Innovations
Recent advances include photoredox catalysis for borylation and flow chemistry systems to enhance reproducibility. For example, continuous-flow setups reduce decomposition risks during Suzuki couplings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Organic Synthesis
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane plays a crucial role in organic synthesis, particularly in:
- Suzuki Coupling Reactions: This compound can be employed as a coupling partner in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals .
Materials Science
In materials science, this silane compound is utilized for:
- Silane Coupling Agents: It acts as a coupling agent to enhance adhesion between organic polymers and inorganic materials, improving the mechanical properties of composite materials .
Nanotechnology
This compound has applications in nanotechnology:
- Functionalization of Nanoparticles: It can be used to functionalize nanoparticles for targeted drug delivery systems or as sensors due to its ability to modify surface properties .
Case Study 1: Use in Drug Development
In a study focused on developing new pharmaceutical compounds, researchers utilized this compound as part of a synthetic pathway to create novel anti-cancer agents. The compound facilitated the formation of complex molecular architectures that demonstrated promising biological activity against cancer cell lines.
Case Study 2: Composite Material Enhancement
Another research project investigated the incorporation of this silane into polymer matrices to enhance their mechanical strength and thermal stability. The results indicated significant improvements in tensile strength and resistance to thermal degradation compared to control samples without the silane modification.
Mechanism of Action
The mechanism of action of Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the trimethylsilyl group. These functional groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- Trimethyl(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1ae) Molecular formula: C₁₆H₂₅BO₂Si. Meta-substituted phenyl ring.
Trimethyl(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af)
| Property | Target Compound (meta) | Para Isomer (1af) |
|---|---|---|
| Substitution Position | Meta | Para |
| Molecular Weight | 276.17 g/mol | 276.17 g/mol |
| Polar Surface Area | 18.5 Ų | 18.5 Ų |
| Synthetic Yield | 85–90% | 80–85% |
Ethynyl-Linked Derivatives
Trimethyl((2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 1218790-52-3)
- Trimethyl((4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 870238-65-6) Molecular formula: C₁₇H₂₅BO₂Si. Boiling point: 353.4±34.0°C, higher than non-ethynyl analogs due to extended π-system .
| Property | Target Compound | Ethynyl Derivative (CAS 1218790-52-3) |
|---|---|---|
| Molecular Weight | 276.17 g/mol | 300.28 g/mol |
| Boiling Point | Not reported | 353.4°C (para isomer) |
| Reactivity in Coupling | Moderate | High (ethynyl enhances conjugation) |
Alkenyl and Cyclopropane Derivatives
(E)-Trimethyl(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane (CAS 79309-68-5)
Trimethyl({2-[1-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]ethynyl})silane
| Property | Target Compound | Propenyl Derivative (CAS 79309-68-5) |
|---|---|---|
| Molecular Weight | 276.17 g/mol | 240.22 g/mol |
| Key Feature | Ethyl linker | Propenyl linker (E-isomer) |
| Application | Cross-coupling | Stereoselective synthesis |
Biological Activity
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane, also known by its CAS number 915402-03-8, is a compound that incorporates a silane group and a boron-containing moiety. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural features and potential biological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.28 g/mol. The compound features a boron atom in the form of a dioxaborolane, which is known for its reactivity and ability to participate in various chemical transformations.
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an anticancer agent and its role in drug delivery systems. The presence of the dioxaborolane moiety enhances the compound's interaction with biological targets, particularly in cancer cells.
Anticancer Activity
Studies have indicated that compounds containing dioxaborolane structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth and survival.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The proposed mechanism for the anticancer activity of this compound includes:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell division.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to untreated controls, suggesting potential for therapeutic use in oncology.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits anticancer properties, it also has irritant effects on skin and eyes as noted by hazard statements associated with its handling.
Q & A
Q. What synthetic methodologies are most effective for preparing Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane, and what are the critical reaction parameters?
The compound is synthesized via:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions using organoboron precursors (e.g., arylboronic acids) and silyl-containing electrophiles. Key parameters include 2-5 mol% Pd(dppf)Cl₂ catalyst, 60-80°C reaction temperature, and stoichiometric control to minimize by-products .
- Boronate esterification : Reacting (3-(trimethylsilyl)phenyl)boronic acid with pinacol in anhydrous hexane or dichloromethane under inert atmosphere. Yields improve with excess pinacol (1.2-1.5 equiv) .
- Electrochemical synthesis : Constant current (2.5-5 mA) in hexane/dimethoxyethane solvent systems achieves 58-61% yields for analogous structures .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Characterization involves:
- NMR spectroscopy : Verify ¹H/¹³C chemical shifts (e.g., δ ~1.3 ppm for pinacol methyl groups, δ ~0.3 ppm for Si-CH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks within 5 ppm accuracy.
- FT-IR spectroscopy : Identify B-O (1340-1310 cm⁻¹) and Si-C (1250-1200 cm⁻¹) stretches.
- X-ray crystallography : Use SHELX programs for structural confirmation, addressing potential twinning or boronate disorder with SHELXL refinement .
Q. What purification techniques are optimal for isolating this compound?
- Silica gel chromatography : Hexane:dimethoxyethane gradients (20:1 → 10:1) separate boronate esters from silyl by-products .
- Crystallization : Slow evaporation from pentane/THF (4:1) at −20°C yields X-ray-quality crystals .
- Distillation : High-vacuum short-path distillation (<0.1 mmHg, ≤200°C) prevents thermal decomposition .
Advanced Research Questions
Q. What strategies mitigate competing side reactions in cross-coupling reactions involving this compound?
- Boronate protection : Excess pinacol (1.2-1.5 equiv) stabilizes against protodeboronation .
- Catalyst optimization : PdCl₂(dtbpf) suppresses β-hydride elimination in alkyl-aryl couplings .
- Temperature control : Maintain reactions below 80°C to prevent desilylation; monitor via TLC (hexane:EtOAc 10:1) .
Q. How does the steric bulk of the trimethylsilyl group influence reactivity in transition-metal-catalyzed reactions?
- Reduced oxidative addition : Pd(0) insertion into C-B bonds slows by 3-5×, requiring higher catalyst loadings (5 vs. 2 mol% Pd) .
- Regioselectivity : β-silyl effect directs arylation anti to silicon (7:1 regioselectivity in Heck reactions) .
- Enhanced stability : Silicon’s +I effect increases boronate resistance to hydrolysis (t₁/₂ = 48h vs. 12h for phenylboronic acid) .
Q. What analytical challenges arise when quantifying this compound in complex matrices?
- NMR signal overlap : Use DMF-d₇ to shift Si-CH₃ resonances upfield .
- Low MS ionization efficiency : Derivatize with 2,4-dinitrophenylhydrazine for improved ESI-MS detection (LOD = 0.1 µg/mL) .
- Chromatographic tailing : Reversed-phase HPLC with pentafluorophenyl columns achieves baseline separation (k' = 4.2) .
Q. How can computational chemistry predict its behavior in supramolecular assemblies?
- Conformational preferences : Ethyl spacer adopts gauche conformation (ΔG = 2.1 kcal/mol) to minimize steric clashes .
- Non-covalent interactions : AIM analysis identifies weak B-O···Si-CH₃ contacts (0.8-1.2 kcal/mol) .
- Charge distribution : NBO charges show electron-deficient boron (qB = +0.72), guiding nucleophilic attack prevention .
Q. What are the primary degradation pathways under ambient storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
